[(Pentabromophenyl)methyl]phosphonic acid
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Overview
Description
[(Pentabromophenyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a pentabromophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Pentabromophenyl)methyl]phosphonic acid typically involves the reaction of pentabromobenzyl chloride with a suitable phosphonic acid derivative. One common method is the reaction of pentabromobenzyl chloride with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Pentabromophenyl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
[(Pentabromophenyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: It may be explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or pathways.
Industry: The compound can be used in the development of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(Pentabromophenyl)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The pentabromophenylmethyl moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
[(Pentabromophenyl)methyl]phosphonic acid can be compared with other similar compounds, such as:
Phosphoric acid derivatives: These compounds have similar structural features but differ in their reactivity and applications.
Phosphinic acid derivatives: These compounds have a different oxidation state of phosphorus and exhibit distinct chemical properties.
Phosphonates: These compounds are esters of phosphonic acid and have different solubility and reactivity profiles.
The uniqueness of this compound lies in its combination of a highly brominated phenyl ring and a phosphonic acid group, which imparts unique chemical and physical properties.
Properties
CAS No. |
915376-54-4 |
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Molecular Formula |
C7H4Br5O3P |
Molecular Weight |
566.60 g/mol |
IUPAC Name |
(2,3,4,5,6-pentabromophenyl)methylphosphonic acid |
InChI |
InChI=1S/C7H4Br5O3P/c8-3-2(1-16(13,14)15)4(9)6(11)7(12)5(3)10/h1H2,(H2,13,14,15) |
InChI Key |
ZREUDFZXRGHRNT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)P(=O)(O)O |
Origin of Product |
United States |
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